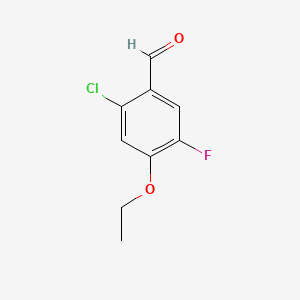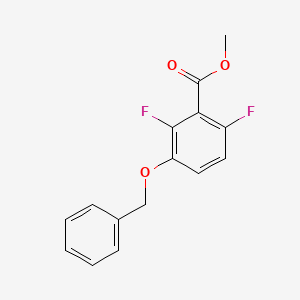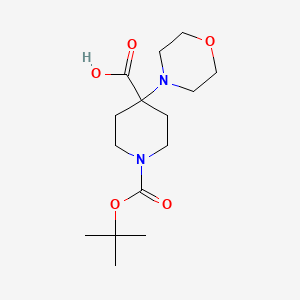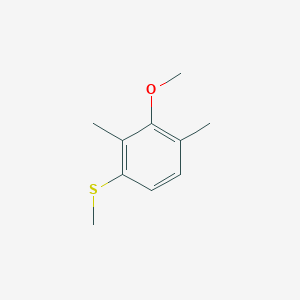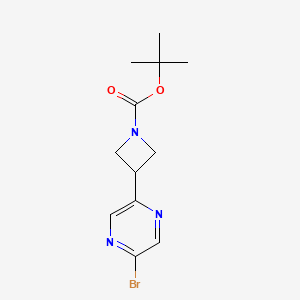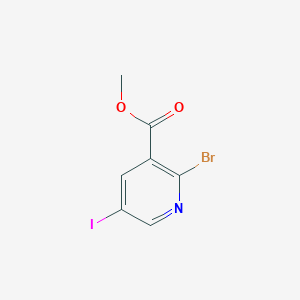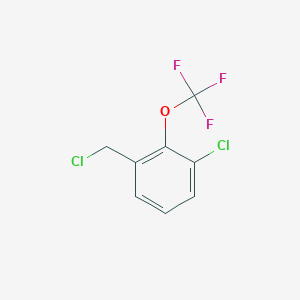
3-Chloro-2-(trifluoromethoxy)benzyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-(trifluoromethoxy)benzyl chloride is an organic compound that features both chlorine and trifluoromethoxy groups attached to a benzyl chloride framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(trifluoromethoxy)benzyl chloride typically involves the chlorination of 2-(trifluoromethoxy)toluene. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature to ensure selective chlorination at the benzyl position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(trifluoromethoxy)benzyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The benzyl chloride group can be oxidized to form the corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to form the corresponding benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzyl derivatives such as benzyl amines, benzyl ethers, and benzyl thiols.
Oxidation: Products include benzaldehyde and benzoic acid derivatives.
Reduction: The major product is benzyl alcohol.
Scientific Research Applications
3-Chloro-2-(trifluoromethoxy)benzyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of potential drug candidates with anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(trifluoromethoxy)benzyl chloride involves its interaction with nucleophiles and electrophiles. The chlorine atom acts as a leaving group in nucleophilic substitution reactions, allowing the formation of various substituted benzyl derivatives. The trifluoromethoxy group enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzyl chloride: Similar in structure but lacks the chlorine atom.
2-(Trifluoromethyl)benzyl chloride: Similar but with the trifluoromethyl group in a different position.
3-Chlorobenzyl chloride: Similar but lacks the trifluoromethoxy group.
Uniqueness
3-Chloro-2-(trifluoromethoxy)benzyl chloride is unique due to the presence of both chlorine and trifluoromethoxy groups, which impart distinct chemical properties. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in the synthesis of bioactive molecules.
Properties
Molecular Formula |
C8H5Cl2F3O |
|---|---|
Molecular Weight |
245.02 g/mol |
IUPAC Name |
1-chloro-3-(chloromethyl)-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H5Cl2F3O/c9-4-5-2-1-3-6(10)7(5)14-8(11,12)13/h1-3H,4H2 |
InChI Key |
KJYQEJMXUCRGNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OC(F)(F)F)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


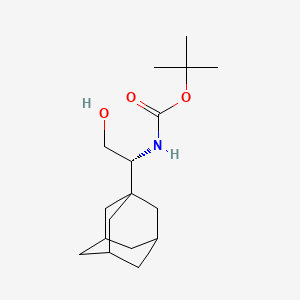
![3-[5-[5-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl]-6-methylpyridin-2-yl]propanoic acid;hydrochloride](/img/structure/B14024278.png)
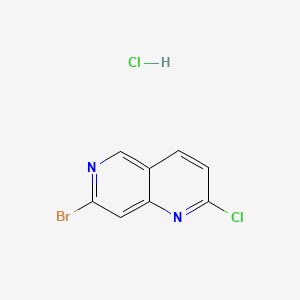
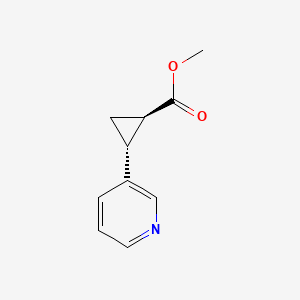
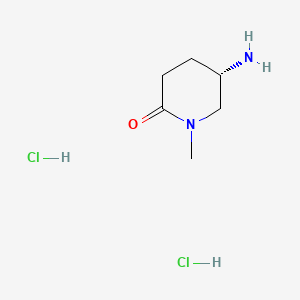
![(S)-Tert-butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B14024294.png)
